3-(2-Hydroxyphenyl)-3-oxopropyl dimethylcarbamodithioate
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Overview
Description
3-(2-Hydroxyphenyl)-3-oxopropyl dimethylcarbamodithioate is an organic compound with a complex structure that includes a hydroxyphenyl group, a ketone group, and a dimethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-3-oxopropyl dimethylcarbamodithioate typically involves the reaction of 2-hydroxyacetophenone with dimethylcarbamodithioic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-3-oxopropyl dimethylcarbamodithioate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The dimethylcarbamodithioate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamodithioate derivatives.
Scientific Research Applications
3-(2-Hydroxyphenyl)-3-oxopropyl dimethylcarbamodithioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-3-oxopropyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the dimethylcarbamodithioate moiety may modulate the activity of certain proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds also contain sulfur and have similar chemical properties.
1,2,4-Triazole derivatives: These compounds have a similar heterocyclic structure and are used in various applications.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
3-(2-Hydroxyphenyl)-3-oxopropyl dimethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61998-14-9 |
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Molecular Formula |
C12H15NO2S2 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
[3-(2-hydroxyphenyl)-3-oxopropyl] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C12H15NO2S2/c1-13(2)12(16)17-8-7-11(15)9-5-3-4-6-10(9)14/h3-6,14H,7-8H2,1-2H3 |
InChI Key |
XSVSYQLEVFJTCA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCCC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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